5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked through an ether bond. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 5-fluoropyrimidine with a piperidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyrimidine ring.
Scientific Research Applications
5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It finds applications in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the piperidine moiety play crucial roles in binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- 5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- 5-Fluoro-2-({1-[(4-nitrophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
Uniqueness
Compared to similar compounds, 5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine exhibits unique properties due to the presence of the 4-methylphenyl group. This substitution can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
5-fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13-2-4-14(5-3-13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDGQWPGSZFXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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